3-Indoxyl caprylate

Description

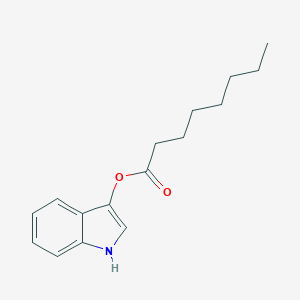

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-16(18)19-15-12-17-14-10-8-7-9-13(14)15/h7-10,12,17H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJGQCIQSZVTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Indoxyl Caprylate and its Halogenated Derivatives: A Technical Guide for Researchers

An In-depth Whitepaper on a Versatile Chromogenic Substrate for Esterase Detection

Abstract

This technical guide provides a comprehensive overview of 3-Indoxyl caprylate and its halogenated analogs, a class of chromogenic substrates instrumental in the detection of esterase activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical properties, mechanism of action, and diverse applications of these compounds, particularly in the fields of microbiology and enzyme kinetics. While extensive qualitative data and procedural outlines are presented, it is noted that specific quantitative parameters such as molar extinction coefficients and enzyme kinetic constants for these specific substrates are not widely available in the public domain and would likely require empirical determination.

Introduction

3-Indoxyl caprylate and its derivatives are synthetic molecules designed to identify and, in some contexts, quantify the activity of esterases (EC 3.1.1.x). Esterases are a broad group of hydrolase enzymes that cleave ester bonds, playing crucial roles in various biological processes across a multitude of organisms. The utility of indoxyl-based substrates lies in their ability to produce a distinct, insoluble colored precipitate upon enzymatic action, providing a clear visual signal. This property has been widely exploited in microbiology for the differentiation and identification of bacterial species, and in histochemistry for the localization of enzyme activity.

Chemical and Physical Properties

3-Indoxyl caprylate, also known as 1H-indol-3-yl octanoate, is an ester formed from indoxyl (3-hydroxyindole) and caprylic acid (octanoic acid).[1] Halogenation of the indole ring at various positions results in derivatives with altered properties, most notably the color of the resulting precipitate. The table below summarizes the key chemical properties of 3-Indoxyl caprylate and some of its commonly used halogenated derivatives.

| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Resulting Precipitate Color |

| 3-Indoxyl caprylate | 1H-indol-3-yl octanoate | C₁₆H₂₁NO₂ | 259.34 | 133950-66-0 | Blue |

| 5-Bromo-4-chloro-3-indoxyl caprylate | X-caprylate | C₁₆H₁₉BrClNO₂ | 372.68 | 129541-42-0 | Blue-Green |

| 5-Bromo-6-chloro-3-indoxyl caprylate | Magenta-caprylate | C₁₆H₁₉BrClNO₂ | 372.68 | 209347-94-4 | Magenta (Red-Violet) |

| 6-Chloro-3-indoxyl caprylate | Rose-caprylate, Salmon-caprylate | C₁₆H₂₀ClNO₂ | 293.79 | 159954-35-5 | Salmon-Pink |

Solubility: Indoxyl-based chromogenic substrates are generally hydrophobic.[2] They exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3] For aqueous applications, such as in microbiological media, they are typically first dissolved in a small amount of a suitable organic solvent to create a stock solution, which is then added to the aqueous medium.[3] It is recommended to use freshly prepared aqueous solutions, as their stability over time in such media can be limited.[3]

Mechanism of Action: The Chromogenic Signaling Pathway

The detection of esterase activity using 3-Indoxyl caprylate and its derivatives is a two-step process. First, the esterase hydrolyzes the ester bond of the substrate, releasing caprylic acid and the corresponding indoxyl molecule (e.g., 5-bromo-4-chloro-3-hydroxyindole). This initial product is colorless and soluble.

In the second step, in the presence of oxygen, two molecules of the liberated indoxyl undergo oxidative dimerization to form an insoluble and intensely colored indigo dye.[4][5] The specific color of this precipitate is determined by the substituents on the indole ring. This dimerization and subsequent precipitation at the site of enzymatic activity allow for the localization of the enzyme, for instance, within a bacterial colony.

Caption: Enzymatic hydrolysis of 3-Indoxyl caprylate and subsequent oxidative dimerization.

Quantitative Data

Optimal Reaction Conditions: The optimal pH and temperature for esterase activity are dependent on the specific enzyme. Generally, many bacterial esterases exhibit optimal activity in a neutral to slightly alkaline pH range (pH 7.0-8.5) and at temperatures between 30°C and 50°C.[7][8][9][10] However, for any specific application, these parameters should be empirically determined.

Enzyme Kinetics: Detailed kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for the hydrolysis of 3-Indoxyl caprylate and its derivatives by specific esterases are not widely reported. Researchers aiming to perform kinetic studies would need to determine these values experimentally.

Experimental Protocols

Preparation of a Chromogenic Agar Medium for Microbial Detection (e.g., Salmonella)

This protocol is based on the principles used in media like COMPASS® Salmonella Agar and provides a general guideline for the preparation of a selective chromogenic agar for the detection of esterase-positive microorganisms.[2][11][12][13][14]

Materials:

-

Basal agar medium (e.g., nutrient agar, or a selective base for the target organism)

-

5-Bromo-6-chloro-3-indoxyl caprylate (Magenta-caprylate)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Sterile Petri dishes

-

Autoclave

-

Water bath

Procedure:

-

Prepare the Basal Medium: Prepare the basal agar medium according to the manufacturer's instructions. Autoclave to sterilize.

-

Cool the Medium: Cool the sterilized agar medium to 45-50°C in a water bath. Holding the medium at too high a temperature can degrade the chromogenic substrate.

-

Prepare the Substrate Stock Solution: Aseptically prepare a stock solution of the 5-Bromo-6-chloro-3-indoxyl caprylate by dissolving it in a minimal amount of sterile DMSO or DMF. A common stock concentration is 10-20 mg/mL.

-

Add the Substrate to the Medium: Aseptically add the substrate stock solution to the molten agar to achieve a final concentration typically in the range of 20-40 µg/mL. Mix thoroughly by gentle swirling to ensure even distribution without introducing air bubbles.

-

Pour the Plates: Pour the chromogenic agar into sterile Petri dishes and allow them to solidify at room temperature.

-

Storage: Store the prepared plates in the dark at 2-8°C until use.

Inoculation and Incubation:

-

Streak the sample onto the surface of the chromogenic agar plates.

-

Incubate the plates under the appropriate conditions for the target microorganism. For Salmonella, this is typically at 35-37°C for 18-24 hours.[12][13]

-

Observe the plates for the growth of colonies with the characteristic color (e.g., magenta for Salmonella on a medium with Magenta-caprylate).

Caption: Workflow for microbial detection using a chromogenic agar with 3-Indoxyl caprylate derivatives.

Applications in Drug Development and Research

The primary application of 3-Indoxyl caprylate and its derivatives in the context of drug development and research lies in:

-

Microbial Identification: As detailed above, these substrates are crucial components of selective and differential media for the identification of pathogens in clinical, food, and environmental samples.[2][11]

-

Enzyme Screening: They can be used in high-throughput screening assays to identify novel esterases from various sources or to screen for inhibitors of known esterases.

-

Reporter Gene Assays: While less common than β-galactosidase or GUS reporter systems, an esterase gene could potentially be used as a reporter, with these substrates providing a method for detecting its expression.

Conclusion

3-Indoxyl caprylate and its halogenated derivatives are powerful tools for the detection of esterase activity. Their ability to produce distinct, insoluble colored precipitates makes them particularly well-suited for microbiological applications where visual identification of colonies is required. While the qualitative and semi-quantitative applications of these substrates are well-established, their use in precise quantitative assays is hampered by the lack of readily available data on the molar extinction coefficients of the resulting indigo dyes and specific enzyme kinetic parameters. Future research to establish these quantitative metrics would significantly broaden the applicability of these versatile chromogenic substrates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innovationdiagnostics.com [innovationdiagnostics.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. web.citius.technology [web.citius.technology]

- 9. Biochemical and Structural Characterization of a novel thermophilic esterase EstD11 provide catalytic insights for the HSL family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of Salmonella Chromogenic Medium with DCLS Agar for Isolation of Salmonella Species from Stool Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromagar.com [chromagar.com]

- 13. mast-group.com [mast-group.com]

- 14. Evaluation and Implementation of a Chromogenic Agar Medium for Salmonella Detection in Stool in Routine Laboratory Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Core Principle of Action of 3-Indoxyl Caprylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principle of action of 3-indoxyl caprylate, a chromogenic substrate widely utilized for the detection of esterase activity. The guide details the biochemical mechanism, offers insights into quantitative analysis, and presents a foundational experimental protocol.

Core Principle: Enzymatic Hydrolysis and Oxidative Dimerization

The fundamental principle behind the use of 3-indoxyl caprylate as a chromogenic substrate lies in a two-step reaction sequence initiated by the enzymatic activity of esterases. Esterases, a class of hydrolases, catalyze the cleavage of ester bonds. In this specific case, the substrate, 3-indoxyl caprylate, is hydrolyzed into two products: caprylic acid and 3-indoxyl.

The released 3-indoxyl is a highly unstable intermediate. In the presence of molecular oxygen, it undergoes spontaneous oxidation and dimerization. This process results in the formation of 5,5'-dibromo-indigo, an intensely colored, water-insoluble blue precipitate. The intensity of the blue color is directly proportional to the amount of 3-indoxyl released, and therefore, to the esterase activity in the sample. Halogenated derivatives, such as 5-bromo-4-chloro-3-indoxyl caprylate (often referred to as X-caprylate), are also commonly used to yield a blue precipitate upon cleavage[1].

The overall reaction can be summarized as follows:

Step 1: Enzymatic Hydrolysis An esterase cleaves the ester bond of 3-indoxyl caprylate, yielding caprylic acid and 3-indoxyl.

Step 2: Oxidative Dimerization Two molecules of the unstable 3-indoxyl, in the presence of oxygen, spontaneously oxidize and dimerize to form the insoluble blue pigment, 5,5'-dibromo-indigo.

This principle allows for the visual detection and quantitative measurement of esterase activity in various biological samples.

Signaling Pathway and Experimental Workflow

The biochemical pathway and a general experimental workflow for a 96-well plate-based assay are illustrated below.

Quantitative Data

| Parameter | Value | Substrate/Product | Enzyme | Conditions | Reference |

| λmax (Indigo) | ~604 nm | Indigo | - | Chloroform | [2] |

| ~619 nm | Indigo | - | Not specified | [3] | |

| Molar Extinction Coefficient (ε) of Indigo | 22,580 M-1cm-1 | N-octyl-7,7'-diazaindigo | - | DMF (at 600 nm) | [3] |

| Km | 8.72 mmol/L | Indoxyl Acetate | Lipase | Not specified | [4] |

| Optimal pH | 6.0 - 8.0 | Carboxylic Esters | Porcine Liver Esterase | Not specified | [5] |

Experimental Protocols

The following section outlines a general protocol for a quantitative 96-well plate-based esterase assay using 3-indoxyl caprylate. This protocol should be optimized for the specific esterase and experimental conditions.

Materials and Reagents

-

3-Indoxyl caprylate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Esterase solution (e.g., Porcine Liver Esterase) or biological sample containing esterase activity[6]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at ~610 nm[4]

Preparation of Solutions

-

Substrate Stock Solution: Due to the low aqueous solubility of 3-indoxyl caprylate, a stock solution is typically prepared in an organic solvent such as DMSO[7][8]. Prepare a 10 mM stock solution of 3-indoxyl caprylate in 100% DMSO. Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Enzyme/Sample Dilutions: Prepare serial dilutions of the esterase or biological sample in the assay buffer.

Assay Procedure

-

Add Enzyme/Sample: To each well of the 96-well plate, add 50 µL of the diluted esterase solution or biological sample. Include appropriate controls, such as a buffer-only blank and a no-enzyme control.

-

Add Assay Buffer: Add 50 µL of assay buffer to each well.

-

Initiate Reaction: To start the reaction, add 100 µL of the working substrate solution to each well. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at the optimal temperature for the esterase (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction. Monitor the development of the blue color.

-

Stop Reaction (Optional): The reaction can be stopped by adding a stop solution, such as 50 µL of 1 M citric acid.

-

Solubilize Indigo: Centrifuge the plate to pellet the insoluble indigo precipitate. Carefully remove the supernatant. Add 200 µL of DMSO to each well to dissolve the indigo precipitate. Mix thoroughly by pipetting or using a plate shaker until the blue color is uniform.

-

Measure Absorbance: Measure the absorbance of each well at approximately 610 nm using a microplate reader.

Data Analysis

-

Subtract Blank: Subtract the absorbance of the buffer-only blank from all other readings.

-

Calculate Enzyme Activity: The esterase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of indigo in DMSO, c is the concentration of indigo, and l is the path length of the light in the well. The rate of the reaction (moles of product formed per unit time) is then determined and normalized to the amount of enzyme or protein in the sample.

Conclusion

3-Indoxyl caprylate serves as a robust and reliable chromogenic substrate for the detection and quantification of esterase activity. The principle of its action, based on enzymatic hydrolysis followed by spontaneous oxidative dimerization, provides a visually discernible and spectrophotometrically quantifiable signal. While specific kinetic data for 3-indoxyl caprylate remains to be extensively characterized, the provided framework allows for the development and optimization of sensitive and specific esterase assays for a wide range of research and drug development applications.

References

- 1. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 2. theseus.fi [theseus.fi]

- 3. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esterase (PLE), Porcine Liver - High Purit | LeeBio.com [leebio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. ziath.com [ziath.com]

3-Indoxyl Caprylate for Esterase Detection: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the use of 3-Indoxyl caprylate and its derivatives for the detection of esterase activity. Tailored for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, experimental protocols for quantitative analysis, and a comparative look at various indoxyl-based substrates.

Introduction: The Principle of Indoxyl-Based Esterase Detection

3-Indoxyl caprylate is a chromogenic substrate used to detect the activity of esterases, a broad class of hydrolytic enzymes that cleave ester bonds. The detection principle is based on a two-step reaction. First, an esterase catalyzes the hydrolysis of the caprylate ester bond in the 3-Indoxyl caprylate molecule. This enzymatic cleavage releases 3-indoxyl, a colorless and unstable intermediate. Subsequently, in the presence of oxygen, the 3-indoxyl molecules undergo oxidative dimerization to form a water-insoluble, intensely colored indigo dye. The formation of this colored precipitate provides a visual confirmation of esterase activity.

Halogenated analogs of 3-indoxyl caprylate, such as 5-Bromo-4-chloro-3-indoxyl caprylate (X-caprylate), are widely used as they produce indigo derivatives with distinct colors and potentially enhanced stability, facilitating clearer detection. This method is applicable in various fields, including microbiology for the identification of bacteria possessing caprylate esterase activity (e.g., certain species of Salmonella, Klebsiella, and Enterobacter), as well as in histochemistry and biochemistry for the localization and measurement of esterase activity.[1]

Chemical Reaction Pathway

The detection of esterase activity using 3-Indoxyl caprylate involves a sequential enzymatic hydrolysis and oxidative dimerization. The process begins with the esterase-mediated cleavage of the ester bond, which is followed by a spontaneous oxidation and dimerization of the resulting indoxyl molecules to form the final indigo product.

Quantitative Data and Substrate Comparison

While 3-Indoxyl caprylate is widely used for qualitative detection, quantitative analysis can be achieved by solubilizing the resulting indigo precipitate in an organic solvent, such as dimethyl sulfoxide (DMSO), and measuring its absorbance spectrophotometrically.[2]

Direct kinetic data for the enzymatic hydrolysis of 3-Indoxyl caprylate is not extensively available in the literature. However, studies on structurally similar substrates, such as indoxyl acetate, provide valuable insights into the kinetic parameters that can be expected. The following table presents kinetic data for the hydrolysis of indoxyl acetate by lipase, which can serve as a reference for researchers aiming to quantify esterase activity using indoxyl esters.

| Substrate | Enzyme | Km (mmol/L) | Vmax (µmol/min) | Source |

| Indoxyl Acetate | Lipase | 8.72 | Not Reported | [3] |

Note: The provided Km value is for lipase with indoxyl acetate and should be considered as an estimate. Researchers should determine the specific kinetic parameters for their enzyme of interest and 3-Indoxyl caprylate experimentally.

A variety of halogenated 3-indoxyl esters are available, each yielding a distinctively colored precipitate upon enzymatic cleavage and subsequent oxidation. The choice of substrate can be tailored to the specific application, for instance, to provide a color that contrasts well with the sample matrix.

| Substrate | Common Name | Color of Precipitate |

| 3-Indoxyl caprylate | - | Blue |

| 5-Bromo-4-chloro-3-indoxyl caprylate | X-caprylate | Blue-green |

| 5-Bromo-6-chloro-3-indoxyl caprylate | Magenta-caprylate | Magenta |

| 5-Bromo-3-indoxyl caprylate | Lapis-caprylate | Deep Blue |

Experimental Protocols

The following section provides a detailed methodology for a quantitative microplate-based esterase assay using a 3-indoxyl caprylate derivative and a qualitative agar plate screening method.

Quantitative Microplate Assay for Esterase Activity

This protocol describes a method to quantify esterase activity by measuring the absorbance of the solubilized indigo product.

Materials:

-

3-Indoxyl caprylate derivative (e.g., 5-Bromo-4-chloro-3-indoxyl caprylate)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Esterase-containing sample (purified enzyme or cell lysate)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at ~620 nm

-

Incubator

Procedure:

-

Substrate Stock Solution Preparation: Prepare a 20 mg/mL stock solution of the 3-indoxyl caprylate derivative in DMF or DMSO. Store this solution protected from light at -20°C.

-

Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined experimentally but a starting point of 0.1-1 mM can be used. Note that the substrate may have limited solubility in aqueous buffers, and the addition of a small amount of a co-solvent like DMSO may be necessary.

-

Enzyme Preparation: Prepare serial dilutions of the esterase-containing sample in cold assay buffer.

-

Assay Setup:

-

Add 180 µL of the working substrate solution to each well of the 96-well microplate.

-

Include wells with buffer and substrate only as a negative control (blank).

-

Pre-incubate the plate at the optimal temperature for the esterase (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add 20 µL of the enzyme dilutions to the corresponding wells to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction and Solubilize Indigo: Add 100 µL of DMSO to each well to stop the enzymatic reaction and dissolve the indigo precipitate.

-

Incubation for Solubilization: Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete solubilization of the indigo.

-

Measurement: Measure the absorbance of each well at a wavelength between 615 nm and 625 nm, depending on the specific indigo derivative formed.

-

Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The esterase activity can be calculated using a standard curve prepared with a known amount of the corresponding indigo dye.

Qualitative Agar Plate Assay for Microbial Esterase

This protocol is suitable for screening microorganisms for esterase activity.

Materials:

-

Basal agar medium (e.g., Tryptic Soy Agar)

-

3-Indoxyl caprylate derivative stock solution (20 mg/mL in DMF)

-

Sterile Petri dishes

-

Microbial cultures

Procedure:

-

Prepare Chromogenic Agar: Prepare the basal agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the Medium: Cool the sterilized agar to approximately 45-50°C in a water bath.

-

Add Substrate: Aseptically add the 3-indoxyl caprylate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Mix gently by swirling.

-

Pour Plates: Pour the chromogenic agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: Streak the microbial cultures onto the surface of the agar plates.

-

Incubation: Incubate the plates under the appropriate conditions for the growth of the microorganisms (e.g., 37°C for 24-48 hours).

-

Observation: Observe the plates for microbial growth. Colonies with esterase activity will be surrounded by a colored halo due to the precipitation of the indigo dye.

Conclusion

3-Indoxyl caprylate and its halogenated derivatives are versatile chromogenic substrates for the detection of esterase activity. While their primary application has been in qualitative assays, this guide provides a framework for their use in quantitative measurements. The straightforward protocols and the intense color of the resulting indigo product make these substrates a valuable tool for researchers in various scientific disciplines. The development of a robust quantitative assay, as outlined in this guide, will further enhance the utility of 3-indoxyl caprylate in enzyme kinetics and inhibitor screening studies.

References

An In-Depth Technical Guide to the Chromogenic Substrate 3-Indoxyl Caprylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoxyl caprylate is a specialized chromogenic substrate primarily utilized for the detection of esterase and lipase activity. Its unique molecular structure, comprising an indoxyl core linked to a caprylate (octanoate) fatty acid chain, allows for the sensitive and specific identification of enzymes capable of hydrolyzing this ester bond. This guide provides a comprehensive overview of 3-Indoxyl caprylate, including its chemical properties, mechanism of action, detailed experimental protocols for quantitative analysis, and its applications in microbiology and enzyme kinetics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to effectively employ this substrate in their work.

Core Concepts and Chemical Properties

3-Indoxyl caprylate, also known as 3-Indoxyl octanoate, is a synthetic molecule designed for enzymatic assays. The fundamental principle behind its use lies in the enzymatic cleavage of the ester bond linking the indoxyl and caprylate moieties. This hydrolysis reaction, catalyzed by esterases or lipases, liberates free 3-hydroxyindole (indoxyl). In the presence of an oxidizing agent, typically atmospheric oxygen, the indoxyl molecules undergo oxidative dimerization to form a water-insoluble, intensely colored indigo dye. The appearance of this colored precipitate serves as a visual indicator of enzyme activity.

| Property | Value | Reference(s) |

| CAS Number | 133950-66-0 | [1][2] |

| Molecular Formula | C₁₆H₂₁NO₂ | [1] |

| Molecular Weight | 259.34 g/mol | [1] |

| Synonyms | 3-Indoxyl octanoate, Y(TM)-CAPRYLATE, Y-CAPRYLATE | [1][2] |

Halogenated derivatives of 3-Indoxyl caprylate, such as 5-Bromo-4-chloro-3-indoxyl caprylate and 5-Bromo-6-chloro-3-indoxyl caprylate, are also commonly used. These modifications to the indole ring result in the formation of indigo dyes with different colors (e.g., blue or magenta), offering flexibility in assay design and multiplexing.[3][4]

Mechanism of Action and Detection

The enzymatic detection using 3-Indoxyl caprylate is a two-step process. First, the target enzyme hydrolyzes the substrate, and second, the product of this reaction is visualized through a color-forming reaction.

References

- 1. The hydrolysis of indoxyl esters by esterases of human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0094554B1 - Test for esterase activity in a liquid sample - Google Patents [patents.google.com]

- 3. Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

The Discovery and Application of 3-Indoxyl Caprylate as a Chromogenic Enzyme Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Indoxyl caprylate and its derivatives as chromogenic substrates for the detection of esterase activity. The document details the core principles of the enzymatic reaction, experimental protocols for various applications, and quantitative data to support assay development and interpretation.

Introduction

The detection and quantification of enzyme activity is a cornerstone of biological research and drug development. Chromogenic substrates, which produce a colored product upon enzymatic cleavage, offer a straightforward and versatile method for monitoring these reactions. 3-Indoxyl caprylate is a synthetic substrate specifically designed for the detection of esterases, a broad class of hydrolytic enzymes. Its application spans various fields, including microbiology, molecular biology, and diagnostics.

The fundamental principle behind the use of 3-Indoxyl caprylate lies in a two-step reaction. First, an esterase cleaves the ester bond of the colorless and soluble 3-Indoxyl caprylate, releasing caprylic acid and a highly reactive indoxyl intermediate. Subsequently, in the presence of an oxidizing agent (typically atmospheric oxygen), two molecules of the indoxyl intermediate undergo oxidative dimerization to form an intensely colored, water-insoluble indigo dye. The formation of this colored precipitate provides a visual indication of enzyme activity.

Several halogenated derivatives of 3-Indoxyl caprylate have been synthesized to enhance the properties of the resulting dye, such as color intensity and precipitation characteristics. Notable examples include 5-Bromo-4-chloro-3-indoxyl caprylate (X-caprylate) and 5-Bromo-3-indoxyl caprylate (Lapis-caprylate), both of which yield a blue precipitate upon enzymatic hydrolysis.[1] Another variant, 5-Bromo-6-chloro-3-indoxyl caprylate, known as Magenta-caprylate, produces a magenta-colored precipitate.

Physicochemical and Enzymatic Properties

The utility of 3-Indoxyl caprylate and its derivatives as enzyme substrates is defined by their chemical structure and the kinetics of their interaction with specific enzymes.

Table 1: Physicochemical Properties of 3-Indoxyl Caprylate Derivatives

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | Color of Precipitate |

| 5-Bromo-4-chloro-3-indoxyl caprylate | X-caprylate | C₁₆H₁₉BrClNO₂ | 372.68 | Blue |

| 5-Bromo-3-indoxyl caprylate | Lapis-caprylate | C₁₇H₂₂BrNO₂ | 352.28 | Blue |

| 5-Bromo-6-chloro-3-indoxyl caprylate | Magenta-caprylate | C₁₆H₁₉BrClNO₂ | 372.7 | Magenta |

Table 2: Enzymatic Hydrolysis Data

While specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the hydrolysis of 3-Indoxyl caprylate by various esterases are not widely reported in the available literature, a study on the related substrate, Indoxyl Acetate, with lipase reported a Km of 8.72 mmol/L. This suggests that indoxyl esters, in general, can serve as effective substrates for hydrolytic enzymes. The optimal conditions for enzymatic activity are dependent on the specific esterase being investigated. However, many microbial esterases exhibit optimal activity in a pH range of 6.0 to 8.0 and temperatures between 30°C and 50°C.

Experimental Protocols

The following sections provide detailed methodologies for the use of 3-Indoxyl caprylate and its derivatives in common experimental applications.

Qualitative Detection of Esterase Activity on Agar Plates

This method is widely used in microbiology to screen for and identify microorganisms that produce extracellular esterases.

Materials:

-

Nutrient agar or other suitable growth medium

-

5-Bromo-4-chloro-3-indoxyl caprylate (X-caprylate)

-

Solvent for X-caprylate (e.g., Dimethylformamide - DMF)

-

Petri dishes

-

Microbial cultures

Procedure:

-

Prepare the agar medium according to the manufacturer's instructions and autoclave.

-

Cool the molten agar to approximately 50-55°C.

-

Prepare a stock solution of X-caprylate in DMF (e.g., 20 mg/mL).

-

Aseptically add the X-caprylate stock solution to the molten agar to a final concentration of 40-100 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the X-caprylate-containing agar into sterile Petri dishes and allow them to solidify.

-

Inoculate the plates with the microbial cultures to be tested.

-

Incubate the plates under appropriate conditions for microbial growth (e.g., 24-48 hours at 37°C).

-

Observe the plates for the development of a blue color in and around the microbial colonies. The presence of the blue precipitate indicates esterase activity.

Quantitative Spectrophotometric Assay in Microplates

This protocol allows for the quantification of esterase activity in liquid samples, such as cell lysates or purified enzyme preparations.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~615 nm

-

5-Bromo-4-chloro-3-indoxyl caprylate (X-caprylate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme sample (e.g., cell lysate, purified esterase)

-

Solubilizing agent for indigo (e.g., Dimethyl sulfoxide - DMSO or Chloroform)

Procedure:

-

Prepare a stock solution of X-caprylate in a suitable solvent (e.g., 10 mg/mL in DMF).

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).

-

Pipette the enzyme sample into the wells of the 96-well microplate.

-

Add the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a stop solution (e.g., 1 M sodium carbonate) or by proceeding directly to the solubilization step.

-

To quantify the insoluble indigo precipitate, add an equal volume of a solubilizing agent (e.g., DMSO) to each well and mix thoroughly to dissolve the blue product.

-

Measure the absorbance of the solubilized indigo at a wavelength between 600 and 620 nm using a microplate reader.

-

A standard curve can be generated using known concentrations of purified indigo to convert absorbance values to the amount of product formed.

Detection of Esterase Activity in Western Blotting

3-Indoxyl caprylate derivatives can be used as chromogenic substrates for the detection of alkaline phosphatase (AP)-conjugated secondary antibodies in Western blotting. In this context, a phosphate derivative, 5-Bromo-4-chloro-3-indoxyl phosphate (BCIP), is typically used in conjunction with Nitro Blue Tetrazolium (NBT).

Materials:

-

Blotting membrane with transferred proteins

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

BCIP/NBT substrate solution

-

Wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Procedure:

-

After protein transfer, block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the membrane three times with wash buffer for 10 minutes each.

-

Incubate the membrane with the AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with wash buffer for 10 minutes each.

-

Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions.

-

Incubate the membrane in the substrate solution until the desired band intensity is achieved. The reaction will produce a dark blue/purple precipitate at the location of the target protein.

-

Stop the reaction by rinsing the membrane with deionized water.

Visualizations

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for using 3-Indoxyl caprylate.

Conclusion

3-Indoxyl caprylate and its halogenated derivatives are valuable tools for the detection and quantification of esterase activity. Their utility in a range of applications, from microbial screening to immunoassays, underscores their importance in modern biological research. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of assays utilizing these chromogenic substrates. While specific kinetic parameters for every esterase-substrate pair require empirical determination, the principles and methodologies outlined herein offer a robust starting point for assay development and optimization.

References

An In-depth Technical Guide to 3-Indoxyl Caprylate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoxyl caprylate, also known as 1H-indol-3-yl octanoate, is a chromogenic substrate primarily utilized for the detection of esterase activity. This synthetic ester, derived from indole and the long-chain fatty acid, octanoic acid (caprylic acid), serves as a valuable tool in various biochemical and microbiological assays.[1] Its application is particularly prominent in identifying microorganisms that produce esterases, a class of hydrolase enzymes that cleave ester bonds. The enzymatic hydrolysis of 3-Indoxyl caprylate releases 3-indoxyl, a colorless precursor that, upon exposure to oxygen, undergoes oxidative dimerization to form the intensely colored, water-insoluble dye, indigo. This distinct color change provides a clear and visually identifiable signal for the presence of esterase activity.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Indoxyl Caprylate and Related Compounds

| Property | 3-Indoxyl Caprylate | 5-Bromo-4-chloro-3-indoxyl caprylate | 5-Bromo-6-chloro-3-indoxyl caprylate |

| Molecular Formula | C₁₆H₂₁NO₂[2] | C₁₇H₂₂BrNO₂ | C₁₆H₁₉BrClNO₂ |

| Molecular Weight | 259.34 g/mol [2] | 352.28 g/mol | 372.7 g/mol |

| Physical State | Likely a solid, potentially a white to off-white crystalline powder. | White to off-white crystalline powder. | White powder. |

| Melting Point | Data not available | Data not available | 57-62 °C |

| Boiling Point | Data not available | Data not available | 482.631 °C at 760 mmHg |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | Soluble in ethanol. | Data not available |

| Storage Conditions | Store at -20°C. | Store at -15°C, protect from light. | Store at 4°C or below. |

Mechanism of Action

The utility of 3-Indoxyl caprylate as a chromogenic substrate is centered on a two-step reaction mechanism initiated by esterase activity.

-

Enzymatic Hydrolysis: In the presence of an esterase, the ester bond of 3-Indoxyl caprylate is cleaved, yielding caprylic acid and 3-indoxyl. This is the primary enzymatic reaction that is being detected.

-

Oxidative Dimerization: The resulting 3-indoxyl is unstable and, in the presence of oxygen, rapidly undergoes oxidative dimerization. This non-enzymatic reaction forms 5,5'-dibromo-indigo (if a brominated precursor is used) or a similar indigo dye, which is a intensely colored, insoluble precipitate. The color of the final product can be influenced by substituents on the indole ring.

References

The Solubility of 3-Indoxyl Caprylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-Indoxyl caprylate, a key chromogenic substrate used in various biochemical assays. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide details the theoretical basis for its solubility, presents available and estimated solubility data, outlines experimental protocols for determining solubility, and illustrates a typical enzymatic workflow involving this substrate.

Introduction to 3-Indoxyl Caprylate

3-Indoxyl caprylate, also known as 1H-indol-3-yl octanoate, is a synthetic substrate widely employed for the detection of esterase and lipase activity. Its molecular structure consists of an indole ring linked to a caprylate (octanoate) fatty acid chain via an ester bond. This design leverages the enzymatic cleavage of the ester bond to release 3-indoxyl, which subsequently undergoes oxidation to form a colored, insoluble indigo dye, providing a visual endpoint for the assay. The caprylate moiety enhances the lipophilicity of the molecule, influencing its solubility in various solvents.[1]

Chemical Structure:

-

IUPAC Name: 1H-indol-3-yl octanoate

-

Synonyms: 3-Indoxyl octanoate, Y(TM)-CAPRYLATE, Y-CAPRYLATE

-

CAS Number: 133950-66-0

-

Molecular Formula: C₁₆H₂₁NO₂

-

Molecular Weight: 259.34 g/mol

Solubility of 3-Indoxyl Caprylate

The solubility of a compound is a critical parameter for its effective use in experimental assays, influencing stock solution preparation, buffer compatibility, and overall assay performance. The presence of the long-chain caprylate group in 3-Indoxyl caprylate significantly impacts its solubility profile, making it more soluble in organic solvents and less soluble in aqueous solutions.

General Solubility Profile

Due to its chemical structure, with a hydrophobic indole ring and a lipophilic octanoate tail, 3-Indoxyl caprylate is expected to be readily soluble in non-polar organic solvents and have limited solubility in polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for 3-Indoxyl caprylate is not extensively published in peer-reviewed literature. However, based on the known solubility of structurally similar compounds, such as other caprylate esters and indole derivatives, the following table provides estimated solubility values in common laboratory solvents. It is crucial to note that these are estimations and should be experimentally verified for specific applications.

| Solvent | Chemical Formula | Polarity | Estimated Solubility of 3-Indoxyl Caprylate |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Non-polar | Very Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Very Soluble |

| Hexane | C₆H₁₄ | Non-polar | Soluble |

| Water | H₂O | Polar Protic | Insoluble to Sparingly Soluble |

Note: "Soluble" and "Very Soluble" are qualitative terms. For a compound like 1,3-dioctanoyl glycerol, which shares the octanoyl chain, solubility in DMSO and DMF is reported to be approximately 1 mg/mL and 30 mg/mL, respectively, while in ethanol and chloroform, it is around 10 mg/mL.[2] These values can serve as a rough starting point for 3-Indoxyl caprylate.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable way to ascertain the saturation concentration of a solute in a given solvent at a specific temperature.

Materials

-

3-Indoxyl caprylate

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

Procedure

-

Preparation: Add an excess amount of 3-Indoxyl caprylate to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For further purification, pass the aliquot through a syringe filter.

-

Quantification: Analyze the concentration of 3-Indoxyl caprylate in the filtered supernatant using a suitable analytical method. Given its chromogenic nature upon hydrolysis, a colorimetric assay could be developed, but a more direct method like UV-Vis spectrophotometry at a wavelength where the intact molecule absorbs, or HPLC, is recommended for accurate quantification.

-

Calculation: The determined concentration represents the equilibrium solubility of 3-Indoxyl caprylate in that solvent at the specified temperature.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of 3-Indoxyl caprylate.

References

Methodological & Application

Application Note and Protocol for the Detection of Salmonella using a 3-Indoxyl Caprylate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmonella is a significant foodborne pathogen responsible for numerous illnesses annually. Rapid and accurate detection of Salmonella is crucial for public health and food safety. Chromogenic assays offer a visual and often faster alternative to traditional culture methods. This document details the principles and a representative protocol for the detection of Salmonella based on its caprylate esterase activity using the chromogenic substrate 3-indoxyl caprylate. Many Salmonella species express a specific esterase with a high affinity for caprylate (octanoate) esters. The enzymatic hydrolysis of 3-indoxyl caprylate by this esterase releases indoxyl, which, upon oxidation, dimerizes to form a colored indigo precipitate. This allows for the visual identification of Salmonella colonies.

Principle of the Assay

The 3-indoxyl caprylate assay is based on the detection of a specific caprylate esterase present in most Salmonella serovars. The substrate, 3-indoxyl caprylate, is incorporated into a selective agar medium. Salmonella that possess the necessary esterase will hydrolyze the caprylate ester bond. This reaction releases free indoxyl molecules. In the presence of oxygen, these indoxyl molecules undergo oxidative dimerization to form 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble, colored compound that accumulates within the bacterial colonies, rendering them visually distinct. Some commercial media also include a second chromogenic substrate to differentiate other bacteria that may also exhibit esterase activity.[1]

Data Presentation

The performance of assays based on caprylate esterase activity for Salmonella detection has been evaluated in several studies. The following tables summarize key quantitative data from studies on related chromogenic and fluorogenic assays.

Table 1: Performance Characteristics of a Commercial Salmonella Chromogenic Medium (SCM) Containing a Caprylate Derivative (Magenta-caprylate) Compared to DCLS Agar

| Performance Metric | Direct Plating (SCM) | After Enrichment (SCM) | Direct Plating (DCLS Agar) | After Enrichment (DCLS Agar) |

| Sensitivity | 34.1% | 100% | 22.7% | 81.8% |

| Specificity | 98.5% | 95.8% | 82.5% | 72.8% |

Data adapted from a study comparing Salmonella Chromogenic Medium (SCM) with DCLS agar for the isolation of Salmonella species from stool samples.[2]

Table 2: Limit of Detection (LOD) for Salmonella Strains Using a Commercial Chromogenic Agar (Rapid'Salmonella)

| Salmonella Strain | LOD50% (CFU/25g) | LOD95% (CFU/25g) |

| Reference Strain 1 | < 2 | Not specified |

| Reference Strain 2 | < 2 | Not specified |

| Wild Strain 1 | 6.8 | Not specified |

| Wild Strain 2 | 21.2 | Not specified |

| 9 Other Wild Strains | < 2 | Not specified |

This data indicates that the majority of Salmonella strains tested could be detected at low levels, though some strains required a higher concentration for reliable detection.[3]

Table 3: Sensitivity of a Fluorogenic Caprylate Assay (MUCAP Test) for Various Salmonella Strains

| Salmonella Subgroups | Number of Strains Tested | Number of Positive Strains | Sensitivity |

| I, II, III, and IV | 748 | 748 | 100% |

| V | 2 | 1 | 50% |

| Total | 750 | 749 | ~99.9% |

This study highlights the high sensitivity of detecting caprylate esterase activity across a wide range of Salmonella serovars.[4]

Experimental Protocols

This section provides a representative protocol for the preparation of a selective chromogenic agar medium for the detection of Salmonella using the principle of 3-indoxyl caprylate hydrolysis. This protocol is based on components and procedures common to various commercially available chromogenic agars.

Preparation of 3-Indoxyl Caprylate Chromogenic Agar

Materials:

-

Peptone

-

Beef Extract

-

Yeast Extract

-

Sodium Chloride (NaCl)

-

Sodium Citrate

-

Sodium Deoxycholate

-

Bacteriological Agar

-

3-Indoxyl Caprylate (or a derivative like 5-bromo-6-chloro-3-indolyl-caprylate)

-

Distilled Water

-

(Optional) Second chromogenic substrate (e.g., X-Gal)

-

(Optional) Selective supplements (e.g., antibiotics)

-

pH meter

-

Autoclave (or heating plate/water bath)

-

Sterile Petri dishes

Procedure:

-

Medium Preparation: Suspend the basal medium components (peptones, extracts, salts, and agar) in distilled water according to the desired formulation. A typical basal medium might contain peptone, beef extract, and sodium chloride.[5][6]

-

Dissolution: Heat the mixture with frequent agitation and bring to a boil to ensure complete dissolution of the agar.[5][6][7] NOTE: Avoid overheating.

-

Sterilization: Some protocols for commercial chromogenic media advise against autoclaving, as it may degrade the chromogenic substrates.[5][7] If autoclaving is not recommended, the boiling step is critical for sterilization.

-

Cooling: Cool the medium to 45-50°C in a water bath.

-

Addition of Supplements: Aseptically add the 3-indoxyl caprylate substrate, which may need to be dissolved in a suitable solvent first. If using, add the second chromogenic substrate and any selective antibiotic supplements at this stage.[7]

-

pH Adjustment: Adjust the final pH of the medium to approximately 7.0 ± 0.2.[1]

-

Pouring Plates: Mix gently to ensure homogeneity and pour the medium into sterile Petri dishes.

-

Storage: Allow the plates to solidify and dry. Store the prepared plates in the dark at 2-8°C until use.[8]

Sample Inoculation and Incubation

-

Sample Preparation: Prepare the sample according to standard microbiological procedures. This may involve pre-enrichment in a non-selective broth followed by selective enrichment.[9]

-

Inoculation: Streak the enriched sample onto the surface of the 3-indoxyl caprylate chromogenic agar plates to obtain isolated colonies.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.[1]

-

Observation: Examine the plates for the growth of typical Salmonella colonies. Salmonella colonies will appear as a distinct color (e.g., magenta or red-violet) due to the hydrolysis of the indoxyl caprylate substrate.[1][2] Other bacteria may be inhibited or produce colonies of a different color if a second chromogen is used.

Visualizations

Biochemical Pathway of 3-Indoxyl Caprylate Hydrolysis

Caption: Enzymatic hydrolysis of 3-indoxyl caprylate by Salmonella esterase.

Experimental Workflow for Salmonella Detection

Caption: Workflow for the detection of Salmonella using a chromogenic assay.

References

- 1. innovationdiagnostics.com [innovationdiagnostics.com]

- 2. Comparison of Salmonella Chromogenic Medium with DCLS Agar for Isolation of Salmonella Species from Stool Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The “Rapid’Salmonella” Method: Estimation of the Limit of Detection for Salmonella Strains Typhimurium and Enteritidis Isolated from Frozen Poultry Meat | Hantash | Modern Applied Science | CCSE [ccsenet.org]

- 4. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. microbenotes.com [microbenotes.com]

- 7. sci.mu.edu.iq [sci.mu.edu.iq]

- 8. chromagar.com [chromagar.com]

- 9. Performance of molecular methods for the detection of Salmonella in human stool specimens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Indoxyl Caprylate in Microbiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Indoxyl caprylate and its derivatives as chromogenic substrates for the detection and differentiation of microorganisms based on their esterase activity. Detailed protocols for preparing selective media and performing qualitative and quantitative assays are included.

Introduction

3-Indoxyl caprylate is a chromogenic substrate used in microbiology to detect esterase activity, particularly caprylate esterase. The principle of this detection method lies in the enzymatic cleavage of the ester bond in the 3-Indoxyl caprylate molecule by microbial esterases. This reaction releases an indoxyl moiety, which in the presence of oxygen, undergoes dimerization to form a water-insoluble, colored precipitate. The color of the precipitate depends on the specific halogen substitutions on the indoxyl ring. For instance, 5-bromo-4-chloro-3-indoxyl derivatives typically yield a blue-green precipitate, while 5-bromo-6-chloro-3-indoxyl derivatives produce a magenta or purple color.[1] This distinct color formation allows for the visual differentiation of microorganisms directly on solid culture media.

This technique is particularly valuable for the presumptive identification of various bacteria, including species of Salmonella, Klebsiella, and Enterobacter, which are known to produce caprylate esterase.[1] The integration of 3-Indoxyl caprylate into selective agar formulations enhances the rapid detection and differentiation of these pathogens from other microorganisms.

Applications in Microbiology

The primary application of 3-Indoxyl caprylate in microbiology is as a diagnostic tool for the presumptive identification of microorganisms based on their enzymatic activity. Key applications include:

-

Clinical Microbiology: Rapid screening of clinical specimens for the presence of pathogenic bacteria possessing caprylate esterase activity.

-

Food and Water Safety: Detection and enumeration of specific foodborne pathogens, such as Salmonella species, in food and environmental samples.[2][3]

-

Pharmaceutical Microbiology: Monitoring for microbial contamination in pharmaceutical manufacturing processes and environments.

-

Research: Studying the prevalence and activity of esterases in various microbial populations and for screening for novel esterase-producing microorganisms.

Quantitative Data Summary

While specific enzyme kinetic parameters such as Kcat and Km for the hydrolysis of 3-Indoxyl caprylate by esterases from specific microorganisms like Salmonella enteritidis are not extensively documented in publicly available literature, the following table summarizes typical observations and recommended conditions for the use of chromogenic media containing indoxyl caprylate derivatives. Researchers are encouraged to determine specific kinetic parameters empirically for their particular enzyme and assay conditions.

| Parameter | Value/Range | Organism Example(s) | Reference/Notes |

| Typical Incubation Time | 18-48 hours | Salmonella spp., E. coli | [1][3] |

| Typical Incubation Temperature | 35-37 °C | Salmonella spp. | [1][3] |

| Expected Colony Color (Magenta-Caprylate) | Magenta/Mauve | Salmonella spp. | [1][3][4] |

| Expected Colony Color (X-Caprylate) | Blue/Blue-Green | Esterase-positive bacteria | |

| Sensitivity (Chromogenic Agar for Salmonella) | 93.1% - 95% | Non-typhi Salmonella | [3][5] |

| Specificity (Chromogenic Agar for Salmonella) | 88.9% - 93.9% | Differentiating Salmonella from other Enterobacteriaceae | [3][5] |

Experimental Protocols

This protocol is based on the formulation of a selective chromogenic agar for the presumptive identification of Salmonella species.

Materials:

-

Special Peptone: 10.0 g

-

Chromogenic Mix (containing 5-Bromo-6-Chloro-3-Indolyl caprylate): 28.0 g

-

Agar No. 1: 12.0 g

-

Distilled Water: 1 L

-

Selective Supplement (optional, e.g., Novobiocin and Cefsulodin)

-

Sterile Petri dishes

-

Autoclave

-

Water bath

Procedure:

-

Suspend 50.0 g of the pre-mixed powder base (Peptone, Chromogenic Mix, and Agar) in 1 L of distilled water.

-

Heat the mixture to boiling with frequent agitation to ensure complete dissolution of the agar. Avoid overheating.

-

DO NOT AUTOCLAVE the medium containing the chromogenic substrate, as it can be heat-labile. The boiling step is typically sufficient for sterilization for this type of selective medium.

-

Cool the medium to 45-50 °C in a water bath.

-

If a selective supplement is required to inhibit the growth of non-target organisms like Proteus spp. and pseudomonads, aseptically add it to the cooled medium and mix gently.[1]

-

Pour the molten agar into sterile Petri dishes and allow them to solidify on a level surface.

-

Store the prepared plates in the dark at 2-8 °C until use.

This protocol describes the inoculation and interpretation of results on the prepared chromogenic agar.

Materials:

-

Prepared chromogenic agar plates

-

Bacterial cultures for testing (pure colonies or sample suspension)

-

Sterile inoculating loops or spreaders

-

Incubator

Procedure:

-

Bring the chromogenic agar plates to room temperature before use.

-

Using a sterile inoculating loop, streak the bacterial sample onto the surface of the agar to obtain isolated colonies. For liquid samples, a spread plate technique can be used.

-

Incubate the plates aerobically at 35-37 °C for 18-24 hours. Some organisms may require up to 48 hours for optimal color development.[1]

-

Examine the plates for colony morphology and color.

-

Positive Result: Observe for the development of characteristically colored colonies (e.g., magenta for Salmonella on a medium with Magenta-caprylate).

-

Negative Result: Colonies of bacteria lacking caprylate esterase activity will appear colorless or take on the color of other chromogenic substrates present in the medium (e.g., blue-green for lactose fermenters on a medium also containing X-gal).[2]

-

This protocol provides a framework for quantifying esterase activity from bacterial cell lysates or culture supernatants using a spectrophotometric method.

Materials:

-

Bacterial culture grown to the desired phase

-

Lysis buffer (e.g., BugBuster™ or sonication buffer)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

3-Indoxyl caprylate solution (dissolved in a suitable solvent like DMSO or ethanol, then diluted in buffer)

-

Microplate reader or spectrophotometer

-

96-well microplates

-

Centrifuge

Procedure:

-

Enzyme Preparation:

-

Centrifuge a known volume of bacterial culture to pellet the cells.

-

Wash the cell pellet with phosphate buffer.

-

Resuspend the cells in lysis buffer and perform cell lysis according to the buffer manufacturer's instructions or by sonication.

-

Centrifuge the lysate to pellet cell debris. The supernatant contains the crude enzyme extract. Alternatively, the culture supernatant can be used directly if the esterase is secreted.

-

-

Enzyme Assay:

-

In a 96-well microplate, add a defined volume of the enzyme extract (or culture supernatant) to each well.

-

Prepare a substrate solution of 3-Indoxyl caprylate in phosphate buffer at a suitable concentration. The optimal concentration should be determined empirically but can start in the range of 0.1-1 mM.

-

To initiate the reaction, add the substrate solution to each well containing the enzyme extract.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C).

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., ~565 nm for the magenta product of 5-bromo-6-chloro-3-indoxyl dimerization) at regular time intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

A standard curve can be generated using a purified indoxyl derivative to quantify the amount of product formed.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under the specified conditions.

-

Visualizations

Caption: Generalized metabolic role of bacterial caprylate esterase.

Caption: Workflow for microbial identification using chromogenic media.

Caption: Principle of chromogenic detection with 3-Indoxyl caprylate.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Home - ITW Reagents [itwreagents.com]

- 3. CHROMagar™ Salmonella – Chromagar [chromagar.com]

- 4. Evaluation and Implementation of a Chromogenic Agar Medium for Salmonella Detection in Stool in Routine Laboratory Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Chromogenic Ester Agar Medium for Detection of Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Use of 3-Indoxyl Caprylate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoxyl caprylate is a chromogenic substrate used for the detection of esterase activity. Upon enzymatic cleavage by an esterase, the indoxyl moiety is released and subsequently undergoes oxidation in the presence of air to form a water-insoluble, blue indigo precipitate. This reaction provides a visual method for identifying and localizing esterase activity in various biological samples, including bacterial colonies, cell cultures, and tissue sections. This document provides detailed protocols for the preparation of a 3-Indoxyl caprylate stock solution and its application in a qualitative and semi-quantitative esterase activity assay.

Product Information

| Property | Value |

| Chemical Name | 1H-Indol-3-yl octanoate |

| Synonyms | 3-Indoxyl octanoate |

| CAS Number | 133950-66-0 |

| Molecular Formula | C₁₆H₂₁NO₂ |

| Molecular Weight | 259.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage | Store at -20°C, protected from light. |

Preparation of 3-Indoxyl Caprylate Stock Solution

Solubility and Recommended Solvents

3-Indoxyl caprylate is sparingly soluble in aqueous solutions but readily dissolves in organic solvents. The recommended solvents for preparing a stock solution are Dimethyl Sulfoxide (DMSO) and absolute Ethanol.

| Solvent | Recommended Starting Concentration | Notes |

| DMSO | 20-50 mM (5.19 - 12.97 mg/mL) | Preferred for high concentrations and long-term stability. Ensure the final concentration of DMSO in the assay does not exceed 1% to avoid solvent-induced artifacts. |

| Ethanol | 10-20 mM (2.60 - 5.19 mg/mL) | A suitable alternative to DMSO. Use absolute ethanol to avoid introducing water which can affect solubility and stability. |

Protocol for Preparation of a 20 mM Stock Solution in DMSO

Materials:

-

3-Indoxyl caprylate powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated analytical balance and weighing paper

Procedure:

-

Weighing: Accurately weigh 5.19 mg of 3-Indoxyl caprylate powder.

-

Dissolving: Add the weighed powder to a clean, dry microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution until the 3-Indoxyl caprylate is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

-

Storage: Store the 20 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Stability

The 3-Indoxyl caprylate stock solution, when prepared in anhydrous DMSO and stored at -20°C, is stable for up to 6 months. Avoid prolonged exposure to light and moisture.

Application: Detection of Esterase Activity in E. coli

This protocol describes a method for the qualitative and semi-quantitative detection of endogenous esterase activity in Escherichia coli.

Experimental Workflow

Caption: Workflow for Esterase Activity Assay.

Materials

-

20 mM 3-Indoxyl caprylate stock solution in DMSO

-

E. coli culture (e.g., DH5α)

-

Luria-Bertani (LB) broth

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader (optional, for semi-quantitative analysis)

-

Incubator at 37°C

Protocol

-

Prepare Bacterial Culture: Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.

-

Prepare Cell Suspension:

-

Transfer 1 mL of the overnight culture to a microcentrifuge tube.

-

Centrifuge at 5,000 x g for 5 minutes to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of sterile PBS (pH 7.4).

-

Repeat the centrifugation and washing step twice to remove any residual media.

-

Resuspend the final cell pellet in 1 mL of PBS. Adjust the cell density to an OD₆₀₀ of 1.0.

-

-

Set up the Assay:

-

In a 96-well microplate, add 198 µL of the washed E. coli cell suspension to each well.

-

Prepare a negative control well with 198 µL of sterile PBS.

-

-

Initiate the Reaction:

-

Add 2 µL of the 20 mM 3-Indoxyl caprylate stock solution to each well containing the cell suspension and the negative control well. This results in a final substrate concentration of 200 µM and a final DMSO concentration of 1%.

-

Mix gently by pipetting.

-

-

Incubation and Observation:

-

Incubate the microplate at 37°C.

-

Observe the wells for the development of a blue color over time (typically 30 minutes to a few hours). The intensity of the blue color is indicative of the level of esterase activity.

-

Semi-Quantitative Analysis

-

After a desired incubation time (e.g., 2 hours), centrifuge the microplate at 2,000 x g for 10 minutes to pellet the cells and the indigo precipitate.

-

Carefully remove the supernatant.

-

Add 200 µL of DMSO to each well and mix thoroughly to dissolve the indigo precipitate.

-

Measure the absorbance at 620 nm using a microplate reader. The absorbance is proportional to the amount of indigo formed and thus to the esterase activity.

Signaling Pathway and Mechanism of Action

3-Indoxyl caprylate is not involved in a biological signaling pathway. It acts as an exogenous substrate for esterase enzymes. The mechanism of action is a two-step process:

Caption: Mechanism of Indigo Formation.

Troubleshooting

| Issue | Possible Cause | Solution |

| No blue color development | Inactive enzyme. | Ensure the biological sample is fresh and has not been subjected to conditions that would denature enzymes. |

| Incorrect pH of the assay buffer. | Optimize the pH of the assay buffer, as esterase activity can be pH-dependent. | |

| Substrate degradation. | Prepare fresh stock solution. Ensure proper storage conditions (protected from light, at -20°C). | |

| High background color in negative control | Spontaneous hydrolysis of the substrate. | This is generally low but can occur over long incubation times. Reduce the incubation time. |

| Contamination of reagents. | Use sterile reagents and aseptic techniques. | |

| Precipitate forms in the stock solution | Low temperature storage. | Gently warm the stock solution to 37°C and vortex to redissolve before use. |

| Water contamination in DMSO. | Use anhydrous DMSO for stock solution preparation. |

Safety Precautions

-

3-Indoxyl Caprylate: Handle with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMSO: DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Handle with impermeable gloves. Work in a well-ventilated area.

-

Ethanol: Highly flammable. Keep away from open flames and heat sources.

Always consult the Safety Data Sheet (SDS) for the specific product for complete safety information.

Application Notes and Protocols for 3-Indoxyl Caprylate in Bacterial Identification on Agar Plates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoxyl caprylate is a chromogenic substrate utilized in microbiology for the presumptive identification of various bacterial species based on their enzymatic activity. This substrate is particularly effective in detecting caprylate esterase (C8 esterase) activity. When a microorganism possessing this enzyme is cultured on a medium containing 3-indoxyl caprylate, the enzyme cleaves the substrate. This cleavage releases an indoxyl moiety, which in the presence of oxygen, undergoes dimerization to form an insoluble, colored precipitate. The resulting coloration of the bacterial colonies allows for rapid visual differentiation and presumptive identification.

The primary application of 3-indoxyl caprylate in agar plates is for the detection of Salmonella species, as most serovars exhibit caprylate esterase activity. Additionally, it can be used to differentiate other bacteria, such as certain species of Klebsiella and Enterobacter, that also possess this enzyme. The distinct color formation provides a clear advantage over traditional, non-chromogenic media by reducing the need for extensive biochemical testing for preliminary identification.

Principle of Detection

The detection mechanism relies on a specific enzyme-substrate reaction. Bacteria that produce caprylate esterase hydrolyze the 3-indoxyl caprylate substrate. This enzymatic cleavage breaks the ester bond, releasing 3-hydroxyindole. In an aerobic environment, two molecules of 3-hydroxyindole spontaneously oxidize and dimerize to form a water-insoluble indigo dye. The color of the resulting precipitate depends on the specific halogen substitutions on the indoxyl ring of the substrate used. For instance, 5-bromo-6-chloro-3-indolyl-caprylate yields a magenta-colored precipitate, while 5-bromo-4-chloro-3-indoxyl caprylate produces a blue precipitate.[1][2] This localized color change within the colony allows for the direct visual identification of esterase-positive bacteria on the agar plate.

Data Presentation

The performance of agar media containing 3-indoxyl caprylate derivatives for the identification of Salmonella has been evaluated in several studies. The following table summarizes the sensitivity and specificity of COMPASS® Salmonella Agar, a commercially available medium utilizing a 3-indoxyl caprylate derivative.

| Medium | Target Organism | Sensitivity (after enrichment & 48h incubation) | Specificity (after enrichment & 48h incubation) | False-Positive Genera Noted | Reference |

| COMPASS® Salmonella Agar | Salmonella spp. | 93.8% | >84% | Candida, Pseudomonas | [1] |

Experimental Protocols

Protocol 1: Detection of Salmonella spp. using COMPASS® Salmonella Agar

This protocol is based on the use of a commercially available chromogenic medium containing 5-bromo-6-chloro-3-indolyl-caprylate.

Materials:

-

COMPASS® Salmonella Agar plates

-

Bacterial sample (e.g., from a selective enrichment broth)

-

Sterile inoculating loops or swabs

-

Incubator

Procedure:

-

If the agar plates are refrigerated, allow them to warm to room temperature before inoculation.

-

Using a sterile inoculating loop or swab, streak the sample onto the surface of the COMPASS® Salmonella Agar plate to obtain isolated colonies.

-

Incubate the plates in an aerobic atmosphere at 37 ± 1°C for 24 ± 3 hours.[3] For some strains, an extended incubation of up to 48 hours may be necessary for optimal color development.[1]

-

Examine the plates for the presence of characteristic colonies.

Interpretation of Results:

-

Presumptive Positive for Salmonella: Look for the growth of red-violet (magenta) colonies. This coloration is due to the precipitation of the chromogen following the cleavage of the 5-bromo-6-chloro-3-indolyl-caprylate substrate by caprylate esterase.[2]

-

Negative: Colonies of other colors (e.g., blue, green, or colorless) or no growth.

-

Note: Some rare strains of Enterobacter and Pseudomonas can also produce magenta colonies, leading to false-positive results.[3] Further biochemical and/or serological confirmation is recommended for presumptive positive colonies.

Protocol 2: General Preparation of a 3-Indoxyl Caprylate Agar Plate (from scratch)

This protocol provides a general guideline for preparing a chromogenic agar medium using a generic 3-indoxyl caprylate substrate. The exact concentration of the substrate and other supplements may need to be optimized depending on the base medium and the target organism.

Materials:

-

Nutrient agar or other suitable basal medium powder

-

3-Indoxyl caprylate derivative (e.g., 5-bromo-4-chloro-3-indoxyl caprylate)

-

Solvent for the substrate (e.g., dimethylformamide [DMF] or ethanol)

-

Sterile distilled water

-

Autoclave

-

Sterile Petri dishes

-

Water bath

Procedure:

-

Prepare the Basal Medium: Prepare the nutrient agar or other basal medium according to the manufacturer's instructions. This typically involves dissolving the powder in distilled water and sterilizing it by autoclaving at 121°C for 15 minutes.

-